4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid
CAS No.: 81008-13-1
Cat. No.: VC17081103
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81008-13-1 |
|---|---|
| Molecular Formula | C10H9NO6 |
| Molecular Weight | 239.18 g/mol |
| IUPAC Name | 2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,9,13H,5H2,(H,14,15) |
| Standard InChI Key | MMFZQNVAJIAIDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid, reflects its core structure:
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A 4-nitrophenyl group attached to the fourth carbon of a butanoic acid backbone.
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A keto group at the fourth carbon ().
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A hydroxyl group at the second carbon () and a carboxylic acid group at the first carbon () .
The canonical SMILES representation, C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-], and InChIKey MMFZQNVAJIAIDO-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .
Table 1: Molecular and Structural Data
Spectroscopic and Physicochemical Properties
While experimental data on melting/boiling points and solubility are unavailable, predicted collision cross-section (CCS) values from ion mobility spectrometry offer insights into its gas-phase behavior:
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.05026 | 147.2 |
| [M+Na]⁺ | 262.03220 | 156.9 |
| [M-H]⁻ | 238.03570 | 146.8 |
The compound’s polarity, driven by the nitro () and carboxylic acid () groups, suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The hydroxyl and ketone groups may facilitate hydrogen bonding, influencing crystallization behavior.
Synthesis and Reaction Pathways
Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-aminophenyl derivatives with potential bioactivity.
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Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions produces methyl esters, enhancing lipophilicity for drug delivery.
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Chelation: The hydroxyl and carboxylate groups may bind metal ions (e.g., Fe³⁺, Cu²⁺), relevant to catalysis or metallodrug design.
| Target Pathway | Mechanism of Action | Potential Application |
|---|---|---|
| Bacterial electron transport | Competitive inhibition of NADH dehydrogenase | Antibacterial agents |
| Mycobacterial respiration | Nitroreductase-mediated cytotoxicity | Antitubercular drugs |
| COX-2 enzyme | Allosteric modulation via carboxylate binding | Anti-inflammatory drugs |
Industrial and Material Science Applications
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Coordination Polymers: The carboxylic acid group can link metal nodes to form porous frameworks for gas storage.
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Dye Synthesis: Nitro groups enhance light absorption, making derivatives viable as textile dyes or photostabilizers.
Future Research Directions
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Synthetic Optimization: Develop high-yield, scalable routes using green chemistry principles.
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Biological Screening: Evaluate in vitro antimicrobial and cytotoxic activity against pathogen panels.
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Computational Modeling: Predict pharmacokinetics (ADMET) via QSAR studies to guide drug design.
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